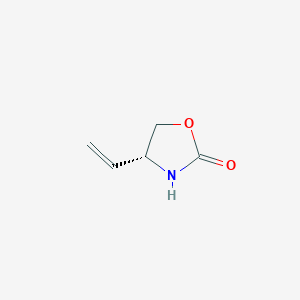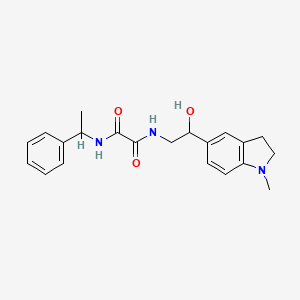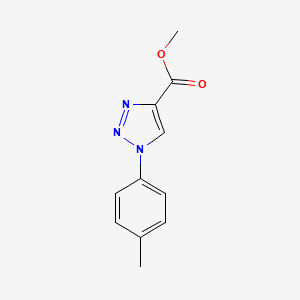
(R)-4-Vinyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a vinyl group attached to the nitrogen atom of the oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Vinyloxazolidin-2-one typically involves the reaction of ®-glycidol with vinyl isocyanate under controlled conditions. The reaction proceeds via the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of ®-4-Vinyloxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
化学反应分析
Types of Reactions: ®-4-Vinyloxazolidin-2-one undergoes a variety of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents are used under anhydrous conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinone derivatives.
科学研究应用
®-4-Vinyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-4-Vinyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The vinyl group can participate in various chemical reactions, allowing for the introduction of functional groups at specific positions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of the reactions.
相似化合物的比较
(S)-4-Vinyloxazolidin-2-one: The enantiomer of ®-4-Vinyloxazolidin-2-one, with similar chemical properties but opposite chirality.
4-Vinyl-1,3-oxazolidin-2-one: A non-chiral analog with similar reactivity but lacking the chiral center.
4-Vinyloxazolidin-2-thione: A sulfur-containing analog with different reactivity due to the presence of sulfur.
Uniqueness: ®-4-Vinyloxazolidin-2-one is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions while maintaining control over stereochemistry sets it apart from other similar compounds.
属性
IUPAC Name |
(4R)-4-ethenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1COC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)


![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2944221.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2944230.png)
